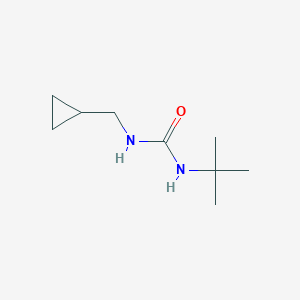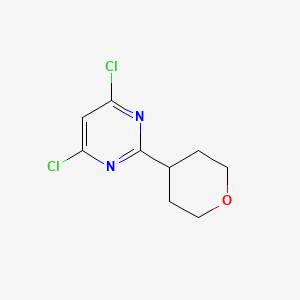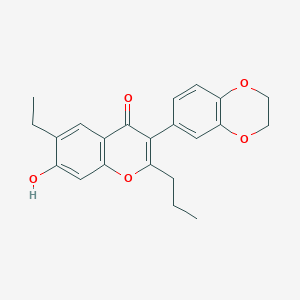
1-(Tert-butyl)-3-(cyclopropylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butyl)-3-(cyclopropylmethyl)urea (tert-butyl-cyclopropylmethylurea, or TBCM) is an organic compound that is used in scientific research. TBCM is a colorless, odorless, and crystalline solid that is soluble in polar organic solvents. TBCM is a relatively new compound that has been studied for its use in the synthesis of pharmaceuticals and its potential applications in biochemical and physiological research.
科学的研究の応用
TBCM has been studied for its potential applications in biochemical and physiological research. It has been used in the synthesis of pharmaceuticals, and has been studied for its ability to act as a stabilizer for proteins and other biomolecules. In addition, TBCM has been studied for its ability to inhibit the activity of enzymes and other proteins, as well as its ability to act as a substrate for enzymes.
作用機序
TBCM is believed to act as an inhibitor of enzymes and other proteins. It is thought to bind to the active site of the enzyme, preventing the binding of the substrate and thus inhibiting the enzyme's activity. In addition, TBCM may act as a substrate for certain enzymes, allowing them to be activated and catalyze reactions.
Biochemical and Physiological Effects
TBCM has been studied for its potential biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of enzymes and other proteins, as well as the ability to act as a substrate for certain enzymes. In addition, TBCM has been studied for its ability to stabilize proteins and other biomolecules.
実験室実験の利点と制限
The main advantage of using TBCM in laboratory experiments is its low toxicity. It is also relatively inexpensive, and can be easily synthesized from readily available materials. However, TBCM is not very soluble in water, which can limit its use in certain experiments.
将来の方向性
The potential applications of TBCM are still being explored, and there are many possible future directions for research. Possible future directions include further study of its inhibitory and stabilizing effects, as well as its potential use in the synthesis of pharmaceuticals and other compounds. In addition, further research could be done on its ability to act as a substrate for certain enzymes, as well as its potential applications in the field of biotechnology. Finally, further research could be done to explore its potential use in the treatment of diseases and other medical conditions.
合成法
TBCM is synthesized by reacting tert-butyl isocyanate with cyclopropylmethyl alcohol in the presence of a catalyst. The reaction is carried out at a temperature of 80-90 °C, and the reaction is complete within 1-2 hours. The product is a colorless, odorless, and crystalline solid.
特性
IUPAC Name |
1-tert-butyl-3-(cyclopropylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)11-8(12)10-6-7-4-5-7/h7H,4-6H2,1-3H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVYADOZUIUYNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride](/img/structure/B2396315.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2396316.png)


![4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2396321.png)


![[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea](/img/structure/B2396328.png)



![2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2396335.png)
![2-(ethylsulfanyl)-N~8~-(4-methylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2396336.png)
![N-(2,3-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2396337.png)